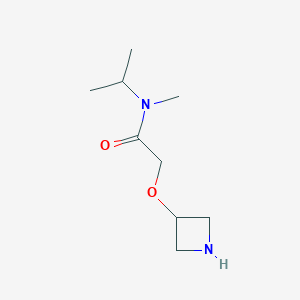

2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide

Description

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-methyl-N-propan-2-ylacetamide |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)11(3)9(12)6-13-8-4-10-5-8/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

VTKOQUDFTVJHAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)C(=O)COC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

Functionalization of Azetidin-3-ol

- The hydroxyl group at the 3-position of azetidine is converted into a leaving group or activated for nucleophilic substitution.

- For example, conversion to a sulfonate ester (e.g., tosylate or mesylate) facilitates nucleophilic displacement by the acetamide moiety.

Preparation of N-isopropyl-N-methylacetamide Intermediate

Acetamide Formation

Activation for Coupling

- The acetamide intermediate may be further activated by converting the terminal acetamide position into a better electrophile, such as by halogenation (e.g., chloroacetamide) to facilitate nucleophilic attack by the azetidin-3-yloxy group.

Coupling Reaction to Form 2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide

Nucleophilic Substitution

- The key step involves nucleophilic substitution where the oxygen of the azetidin-3-ol attacks the electrophilic carbon of the activated acetamide intermediate.

- Typical conditions include:

Alternative Coupling Approaches

- Oxidative cross-coupling methods using iodine catalysis have been reported for similar α-amino ketone and alcohol coupling, which may be adapted for azetidin-3-yloxy coupling under mild oxidative conditions.

- However, classical nucleophilic substitution remains the most straightforward and widely used approach.

Purification and Characterization

- After coupling, the crude product is typically purified by chromatographic methods such as reverse-phase preparative high-performance liquid chromatography (HPLC) to achieve high purity.

- Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structure and purity.

Summary Table of Preparation Conditions

Research and Patent Sources Supporting Preparation Methods

- Patent US9682965B2 details synthetic intermediates involving azetidine derivatives and their functionalization, including protection and activation strategies relevant to azetidin-3-yloxy compounds.

- European patent EP4086245A1 describes acetamide formation via acyl chlorides and nucleophilic substitution conditions that align with the coupling step for related amide compounds.

- Recent literature on oxidative cross-coupling (PMC article) provides alternative catalytic methods for coupling α-amino ketones with alcohols, which could inspire novel approaches for azetidinyl ether formation.

- Additional European patent documents (e.g., EP3057964NWB1) describe purification techniques and alternative synthetic routes for related amide and azetidine compounds, supporting robust purification and characterization protocols.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: It may be used in biological studies to investigate its effects on various biological systems.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide and Coumarin-Based Acetohydrazides

Key Differences and Implications

Ring Strain vs. This could lead to differences in metabolic stability or binding interactions .

Amide vs. Hydrazide : The tertiary amide group in the target compound may confer greater hydrolytic stability compared to the hydrazide linkage in 2k and 2l, which is prone to oxidation or cleavage .

Synthetic Complexity : The coumarin derivatives (2k, 2l) are synthesized via cyclization with thioacetic acid and ZnCl₂, whereas the azetidine-containing compound likely requires distinct strategies, such as ring-opening of epoxides or azetidine-functionalized intermediates .

Research Findings and Limitations

- Pharmacological Potential: While 2k and 2l were synthesized for structural characterization, their biological activities remain unexplored in the provided evidence. The target compound’s azetidine group suggests possible utility in central nervous system (CNS) drug design due to its ability to cross blood-brain barriers .

- Data Gaps: Physical properties (e.g., solubility, logP) and bioactivity data for this compound are absent in the reviewed materials.

Biological Activity

2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

This compound features an azetidine ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a variety of bacterial strains, with significant results indicating its potential as an antibacterial agent.

Efficacy Against Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 44 nM | |

| Escherichia coli | 200 nM | |

| Methicillin-resistant S. aureus | 1.4 µM |

These findings suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in treating infections caused by resistant strains.

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has shown potential neuroprotective effects. Research indicates that compounds with similar structures can inhibit pathways associated with neurodegenerative diseases.

The compound is believed to act as an inhibitor of the ATF4 pathway, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating this pathway, it may help in reducing neuronal stress responses and promoting cell survival under adverse conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of similar azetidine derivatives, providing insights into their therapeutic potential:

- Antibacterial Activity Study :

-

Neuroprotective Study :

- Research conducted on azetidine compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress.

- The study found that these compounds could significantly reduce markers of cell death in vitro, supporting their potential use in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with azetidin-3-ol and an isopropyl-methylamine derivative. Use a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to facilitate nucleophilic substitution at the azetidine oxygen .

- Step 2 : Control temperature (e.g., 25–60°C) to minimize side reactions. Monitor progress via TLC .

- Step 3 : Purify via column chromatography or recrystallization. Yield optimization may require adjusting stoichiometry (e.g., 1.5 equivalents of alkylating agents) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm azetidine ring integrity and acetamide substitution patterns. Look for distinct shifts in the azetidine protons (δ 3.5–4.5 ppm) and isopropyl/methyl groups (δ 1.0–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretching (~1650 cm⁻¹) and ether (C-O-C) bonds (~1100 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Calculate half-life (t₁/₂) using first-order kinetics .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodology :

- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals. For example, azetidine ring protons may show coupling patterns distinct from acetamide substituents .

- Computational Chemistry : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts (software: Gaussian, ORCA) .

Q. What strategies are effective in improving the compound’s bioavailability for pharmacological studies?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the azetidine oxygen to enhance solubility .

- Lipinski’s Rule Analysis : Use computational tools (e.g., SwissADME) to predict logP, molecular weight, and hydrogen bonding. Modify substituents (e.g., isopropyl to smaller alkyl groups) if needed .

Q. How can molecular docking predict potential biological targets for this compound?

- Methodology :

- Target Selection : Prioritize receptors with azetidine/acetamide-binding pockets (e.g., GPCRs, kinases).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (correct protonation states) and receptor (PDB ID). Validate with known inhibitors .

Q. What experimental approaches address low yields in multi-step syntheses involving azetidine intermediates?

- Methodology :

- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to stabilize reactive intermediates .

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., azetidine ring closure) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent handling .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Label with CAS number and hazard symbols (e.g., irritant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.